Magnesium benzene chloride
Description
Historical Development of Grignard Reagents and Phenylmagnesium Chloride
The discovery of Grignard reagents dates back to 1900 by French chemist Victor Grignard, a groundbreaking achievement that earned him the Nobel Prize in Chemistry in 1912. wikipedia.orgebsco.com His work involved reacting organic halides with magnesium metal in an ether solvent to produce these highly reactive organomagnesium compounds. ebsco.comacs.org This discovery revolutionized organic synthesis. ebsco.com
While Phenylmagnesium bromide was the first organomagnesium halide to be synthesized, the development of methods to prepare Phenylmagnesium chloride was driven by the lower cost and greater availability of its precursor, chlorobenzene (B131634). guidechem.commdma.ch Early attempts to synthesize Phenylmagnesium chloride using traditional methods in ether were largely unsuccessful due to the inertness of the aromatic chloride. mdma.ch Overcoming this challenge required moving to higher-boiling solvents like tetrahydrofuran (B95107) (THF) or employing catalysts. guidechem.com Patented methods from the mid-20th century describe processes for preparing Phenylmagnesium chloride by reacting chlorobenzene with magnesium at elevated temperatures, sometimes under pressure or with the use of catalysts like copper sulfide (B99878) or organic nitrates to improve yields. google.comgoogle.comgoogle.com
Significance of Organomagnesium Compounds in Modern Synthetic Chemistry
Organomagnesium compounds, particularly Grignard reagents, are of immense importance in modern synthetic chemistry. wikipedia.orglibretexts.org Their primary utility lies in their role as potent nucleophiles, meaning they can donate a pair of electrons to an electron-deficient center, thereby forming a new covalent bond. mt.com This reactivity allows for the construction of complex organic molecules from simpler starting materials. fiveable.me
The versatility of Grignard reagents is demonstrated by their wide range of reactions with various electrophiles. ias.ac.in For instance, they react with aldehydes and ketones to produce secondary and tertiary alcohols, respectively. ebsco.comlibretexts.org Their reaction with esters also yields tertiary alcohols. ebsco.com Furthermore, Grignard reagents are instrumental in forming carbon-carbon bonds through cross-coupling reactions, often catalyzed by transition metals, to create new organic compounds. acs.orgthieme-connect.de They are also used in the synthesis of other organometallic compounds. ias.ac.in The ability to create new carbon-carbon bonds with such efficiency and selectivity makes organomagnesium compounds indispensable tools for chemists in academia and industry, with applications in the production of pharmaceuticals, agrochemicals, and other fine chemicals. mt.comnih.gov
Phenylmagnesium Chloride as a Prototypical Grignard Reagent
Phenylmagnesium chloride serves as a classic example of a Grignard reagent. chempoint.com It is typically prepared by the reaction of chlorobenzene with magnesium metal in a suitable solvent, most commonly tetrahydrofuran (THF). ontosight.aichemicalbook.com The resulting solution is then used in a variety of chemical transformations.
As a strong nucleophile, Phenylmagnesium chloride is widely used to introduce a phenyl group (a C₆H₅ ring) into a molecule. guidechem.com Its applications include the synthesis of a range of organic compounds such as alcohols, ketones, and various aromatic compounds through reactions with appropriate electrophiles. nih.gov For example, it is used in the synthesis of (−)-phenserine and stephacidin B. scientificlabs.co.uksigmaaldrich.com Phenylmagnesium chloride also participates in cross-coupling reactions to form new carbon-carbon bonds. scientificlabs.co.uksigmaaldrich.com Its stability and reactivity profile make it a reliable and frequently used reagent in organic synthesis.
Interactive Data Tables
Table 1: Properties of Phenylmagnesium Chloride
| Property | Value |
| Chemical Formula | C₆H₅ClMg |
| CAS Number | 100-59-4 |
| Appearance | Typically a solution in a solvent like THF |
| Molecular Weight | 136.86 g/mol |
| Primary Use | Grignard reagent in organic synthesis |
Table 2: Common Reactions of Phenylmagnesium Chloride
| Reactant | Product Type |
| Aldehydes | Secondary Alcohols |
| Ketones | Tertiary Alcohols |
| Esters | Tertiary Alcohols |
| Organic Halides (with catalyst) | Substituted Aromatic Compounds |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;benzene;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5.ClH.Mg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCVDCOJSPWGRW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[C-]C=C1.[Mg+2].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.86 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Phenylmagnesium Chloride
Conventional Synthetic Routes
The traditional synthesis of phenylmagnesium chloride primarily involves the direct reaction of an aryl halide with magnesium metal. This process, while fundamental, is influenced by several factors that are crucial for a successful and high-yield reaction.
Reaction of Chlorobenzene (B131634) with Magnesium Metal
The direct reaction between chlorobenzene and magnesium metal is a common method for producing phenylmagnesium chloride. However, due to the relative inertness of chlorobenzene compared to other aryl halides, this reaction often requires forcing conditions. Historically, this synthesis was performed at high temperatures (160-170°C) and pressures in a high-pressure reactor, which could achieve a yield of approximately 70%. guidechem.com Such conditions, however, present challenges for industrial-scale production due to safety concerns and the formation of undesirable by-products like tars. mdma.ch
C₆H₅Cl + Mg → C₆H₅MgCl
While phenylmagnesium bromide is more reactive and easier to prepare, phenylmagnesium chloride is often preferred due to the lower cost and greater availability of chlorobenzene. guidechem.com
Role of Solvents in Grignard Reagent Formation
Solvents play a pivotal role in the formation of Grignard reagents by solvating the organomagnesium species and influencing its reactivity. Ethereal solvents are most commonly employed for this purpose. nih.gov
Tetrahydrofuran (B95107) (THF) and ethyl ether are solvents with high donor capabilities that are generally used for the synthesis of phenylmagnesium chloride. guidechem.com However, their use is limited by high costs and significant fire and explosion hazards. guidechem.com The reaction of chlorobenzene with magnesium in ethyl ether proceeds very slowly, making it an unsuitable solvent for this specific preparation. guidechem.com
Toluene (B28343) and Tetrahydrofuran Mixtures: To mitigate the risks and costs associated with pure ethereal solvents, methods using donor solvents in hydrocarbon media are widely employed. guidechem.com A common industrial practice involves using a mixture of toluene and tetrahydrofuran. For instance, a 1:1 volume ratio of toluene and THF can be used, with the reaction initiated by slowly adding chlorobenzene to magnesium turnings heated to 60°C. guidechem.com The molar ratio of chlorobenzene to THF is often set at 1:2.1. guidechem.com
Other Solvents: Other suitable solvents or diluents include benzene, xylene, and phenyl ether. mdma.ch The presence of a diluent is often necessary to prevent the reaction mixture from becoming too viscous, which can inhibit the reaction and lead to charring. mdma.ch
| Solvent System | Typical Reaction Conditions | Advantages | Disadvantages |
| Tetrahydrofuran (THF) | Reflux temperatures | High donor capability, facilitates reaction | High cost, fire and explosion hazard |
| Ethyl Ether | Room temperature | Common Grignard solvent | Very slow reaction with chlorobenzene |
| Toluene/THF Mixture | 60-100°C | Reduced cost and hazard, good yield | Requires careful control of ratios and temperature |
| Excess Chlorobenzene | 160-170°C, high pressure | Acts as both reactant and solvent | Harsh conditions, potential for by-products |
Activation Techniques for Magnesium Reactivity
A critical step in the synthesis of Grignard reagents is the activation of the magnesium metal. Magnesium is typically coated with a passivating layer of magnesium oxide, which inhibits its reaction with the organic halide. stackexchange.com Various mechanical and chemical methods have been developed to overcome this passivation layer and enhance the reactivity of the magnesium.
Mechanical Methods:
Crushing of magnesium pieces in situ. stackexchange.com
Rapid stirring. stackexchange.com
Sonication. stackexchange.comresearchgate.net
Scratching the oxidized layer with a stirring rod. stackexchange.com
Chemical Methods:
Iodine: A small crystal of iodine is a common activating agent. stackexchange.comresearchgate.net Heating magnesium in the presence of iodine vapor coats the metal and facilitates the reaction. researchgate.net
1,2-Dibromoethane: This reagent is advantageous as its reaction with magnesium produces ethylene (B1197577) gas, providing a visual indicator of activation. The by-product, magnesium bromide, is innocuous. stackexchange.com
Preformed Grignard Reagent: The addition of a small amount of a previously prepared Grignard reagent can initiate the reaction. stackexchange.com
Diisobutylaluminum hydride (DIBAH): This reagent can be used to activate the magnesium surface, allowing the initiation of the Grignard formation at lower temperatures (at or below 20°C for aryl Grignard reagents). semanticscholar.orgacs.orgresearchgate.net
Other Activators: Other chemical activators include methyl iodide and mercuric chloride, which amalgamates the surface of the magnesium. stackexchange.com
| Activation Method | Description | Key Features |
| Mechanical Activation | Physical disruption of the oxide layer (e.g., crushing, sonication). | Simple, avoids chemical contaminants. |
| Iodine | A crystal of iodine is added to the magnesium. | Common, effective, provides a visual cue (disappearance of color). |
| 1,2-Dibromoethane | Reacts with magnesium to expose a fresh metal surface. | Action can be monitored by the evolution of ethylene gas. |
| DIBAH | A chemical reducing agent that activates the magnesium surface. | Allows for reaction initiation at lower, safer temperatures. |
Catalytic Approaches in Phenylmagnesium Chloride Synthesis
To overcome the limitations of conventional methods, catalytic approaches have been developed to facilitate the synthesis of phenylmagnesium chloride under milder conditions and with improved yields.
Application of Inorganic and Organic Catalysts
A significant advancement in the synthesis of phenylmagnesium chloride involves the use of inorganic and organic catalysts. It has been found that compounds containing a nitrate (B79036) (-NO₃) or nitro (-NO₂) group can effectively catalyze the reaction between chlorobenzene and magnesium. mdma.chgoogle.com
This catalytic process allows the reaction to proceed at reflux temperatures of about 130-135°C, which is significantly milder than the high-pressure methods. mdma.chgoogle.com The amount of catalyst required is typically in the range of 0.5-5% by weight based on the magnesium used, with 1-2% being preferable. mdma.chgoogle.com This method can produce yields ranging from 75-95%. mdma.ch
Examples of effective catalysts include:
Inorganic Nitrates: Strontium nitrate, copper nitrate, sodium nitrate, zinc nitrate, potassium nitrate, and nitric acid. google.com
Organic Nitro Compounds: Nitrobenzene. google.com
Other Inorganic Catalysts: Copper sulfide (B99878) has also been shown to be an effective catalyst, enabling the reaction to proceed at reflux temperatures of 130-135°C with yields around 92%. google.com
| Catalyst | Catalyst Type | Typical Concentration (wt% of Mg) | Reported Yield |
| Inorganic Nitrates (e.g., NaNO₃, KNO₃) | Inorganic | 0.5 - 5% | 75 - 95% |
| Organic Nitro Compounds (e.g., Nitrobenzene) | Organic | 0.5 - 5% | 75 - 95% |
| Copper Sulfide | Inorganic | 0.5 - 5% | ~92% |
Metal Complex Catalysis in Organomagnesium Compound Synthesis
The synthesis of organomagnesium compounds can also be assisted by transition metal complex catalysts. While much of the research in this area focuses on hydro-, carbo-, and cyclomagnesiation reactions of unsaturated compounds, the principles are applicable to the formation of Grignard reagents. researchgate.net Transition metal compounds, such as those of iron and manganese, can be used as catalysts for Grignard synthesis. google.com For example, ferrous chloride can react with a Grignard reagent to produce a highly active catalyst. google.com The use of transition metal catalysts can enhance the reactivity and allow for the synthesis of organomagnesium compounds from a wider range of organic halides.
Advanced and Continuous Synthesis Methods
Modern synthetic strategies for phenylmagnesium chloride prioritize process intensification and control. These methods address the challenges associated with the traditionally low reactivity of chlorobenzene compared to other aryl halides and the hazards of using highly flammable solvents like diethyl ether.
Continuous Production Processes for Phenylmagnesium Chloride
Continuous flow chemistry offers substantial advantages over traditional batch production, including improved heat transfer, enhanced safety, and greater process control. Several continuous production processes for phenylmagnesium chloride have been developed to leverage these benefits.
One notable continuous process involves a specialized device featuring a series of connected components, including dryers, solvent tanks, magnesium turnings feeders, and multiple reaction kettles. guidechem.com In this system, a mixed solvent of toluene and tetrahydrofuran (THF), along with chlorobenzene and magnesium turnings, are continuously fed into the reactors. guidechem.com The reaction temperature is carefully maintained between 95-100°C. This method allows for prolonged, steady-state production, as demonstrated by a 24-hour continuous reaction with minimal residual chlorobenzene. guidechem.com
Another advanced approach utilizes precise temperature control and reagent addition to achieve exceptionally high yields. In this process, the reaction is initiated at a higher temperature (100°C) and then maintained at a slightly lower temperature (85-95°C) during the remainder of the addition and reaction period. guidechem.com This strategy, combined with specialized mixing, minimizes the formation of the biphenyl (B1667301) byproduct, leading to a chlorobenzene conversion rate of over 99.8% and a phenylmagnesium chloride yield exceeding 99.2%. guidechem.com
Modern continuous systems also incorporate inline monitoring techniques, such as infrared (IR) spectroscopy, which allows for real-time analysis of the reaction stream. researchgate.net This provides immediate feedback on reagent conversion and product formation, enabling precise process optimization. researchgate.net
Table 1: Example Parameters for Continuous Phenylmagnesium Chloride Synthesis
| Parameter | Value/Description | Source |
| Solvent System | Toluene and Tetrahydrofuran (THF) mixture (1:1 volume ratio) | guidechem.com |
| Reactants | Chlorobenzene, Magnesium Turnings | guidechem.com |
| Reaction Temperature | 95-100°C | guidechem.com |
| Process Type | Continuous feed and reaction | guidechem.com |
| Reported Yield | >99% | guidechem.com |
Synthesis in Hydrocarbon Solvents with Donor Ligands
The use of pure etheric solvents like THF for Grignard reagent synthesis on an industrial scale is often limited by high costs and significant fire and explosion risks. guidechem.com To mitigate these issues, methods have been developed that use non-hygroscopic and less hazardous hydrocarbon solvents, such as toluene, in combination with catalytic or stoichiometric amounts of a donor ligand like THF or diethyl ether. guidechem.comresearchgate.net
Kinetic studies of phenylmagnesium chloride formation in toluene with the addition of THF reveal a multi-stage process. The reaction begins with the rapid formation of a disolvated Grignard reagent, which is then followed by the slower formation of a monosolvated species. researchgate.net This monosolvated reagent can subsequently catalyze the conversion of remaining halides. researchgate.net The use of THF as the donor solvent in a hydrocarbon medium is particularly effective and helps to suppress Wurtz-type side reactions. researchgate.net
This approach provides a more economical and safer alternative to using pure etheric solvents while maintaining high reactivity and yield. guidechem.com
Table 2: Components for Synthesis in Hydrocarbon Solvent Systems
| Component | Function | Example | Source |
| Primary Solvent | Hydrocarbon medium | Toluene | researchgate.net |
| Reactant | Aryl halide | Chlorobenzene | guidechem.comresearchgate.net |
| Reactant | Metal | Magnesium | guidechem.comresearchgate.net |
| Donor Ligand | Solvating agent to facilitate reaction | Tetrahydrofuran (THF) | guidechem.comresearchgate.net |
High-Pressure Reactor Methodologies for Enhanced Yields
Historically, the synthesis of phenylmagnesium chloride was challenging due to the extreme inertness of chlorobenzene compared to aryl bromides or iodides. google.commdma.ch Early attempts to overcome this low reactivity involved the use of extreme reaction conditions. google.commdma.ch
One such method involves reacting magnesium with an excess of chlorobenzene in a high-pressure reactor at temperatures between 160-170°C. guidechem.com This approach can achieve yields of approximately 70%. guidechem.com However, these harsh conditions have significant drawbacks, including the formation of tars and other by-products that are difficult to remove. google.commdma.ch Due to these issues and the need for specialized high-pressure equipment, this method is considered to have poor industrial applicability. guidechem.com The development of more efficient catalytic systems and continuous processes that operate at atmospheric pressure has largely superseded these high-pressure methodologies. google.com
Table 3: High-Pressure Synthesis of Phenylmagnesium Chloride
| Parameter | Value | Source |
| Reactants | Magnesium, excess Chlorobenzene | guidechem.com |
| Temperature | 160-170°C | guidechem.com |
| Pressure | High-pressure reactor conditions | guidechem.com |
| Reported Yield | ~70% | guidechem.com |
| Limitations | Poor industrial applicability, tar formation | guidechem.comgoogle.commdma.ch |
Mechanistic Investigations of Phenylmagnesium Chloride Reactions
The Schlenk Equilibrium and Organomagnesium Speciation in Solution
In ethereal solvents, phenylmagnesium chloride does not exist as a simple monomeric species. Instead, it participates in a dynamic chemical equilibrium known as the Schlenk equilibrium. wikipedia.org This equilibrium involves the disproportionation of two molecules of the Grignard reagent (RMgX) into a dialkylmagnesium species (R₂Mg) and a magnesium halide (MgX₂). wikipedia.orgwikipedia.org The position of this equilibrium is a critical determinant of the reagent's reactivity and is influenced by several factors. wikipedia.org
The general form of the Schlenk equilibrium is: 2 RMgX ⇌ MgR₂ + MgX₂ wikipedia.org
For phenylmagnesium chloride, this equilibrium can be represented as: 2 C₆H₅MgCl ⇌ (C₆H₅)₂Mg + MgCl₂
The species involved in the Schlenk equilibrium can exist as various solvated complexes. The magnesium center in Grignard reagents typically coordinates with solvent molecules, most commonly ethers like diethyl ether or tetrahydrofuran (B95107) (THF), leading to a tetrahedral geometry. wikipedia.org These solvated species can further associate to form more complex structures.
Mononuclear Complexes : These are the fundamental units in the Schlenk equilibrium, such as C₆H₅MgCl(S)₂, (C₆H₅)₂Mg(S)₂, and MgCl₂(S)₄, where 'S' represents a solvent molecule. researchgate.netnih.gov In solution, mononuclear species like [(Et₂O)₂Mg(CpᵀᴵᴾS)Br] have been identified through techniques like DOSY NMR experiments. nih.gov
Dinuclear Complexes : At higher concentrations, mononuclear species can aggregate to form dimers. wikipedia.org For instance, phenylmagnesium chloride can exist as a halogen-bridged dimer, [(C₆H₅)Mg(μ-Cl)]₂. Computational studies on analogous methylmagnesium chloride systems have shown that dinuclear species bridged by chlorine atoms are key intermediates in the Schlenk equilibrium. researchgate.netnih.gov Cooling ethereal solutions of Grignard reagents can lead to the crystallization of dinuclear complexes with central four-membered Mg₂Br₂ rings. nih.gov
Polynuclear Complexes : Higher-order oligomers and polynuclear aggregates can also form, particularly at high concentrations. wikipedia.org These complex structures further complicate the speciation of Grignard reagents in solution.
The following table summarizes the key species involved in the Schlenk equilibrium for phenylmagnesium chloride:
| Species Type | General Formula | Example with Phenylmagnesium Chloride |
| Mononuclear | RMgX | C₆H₅MgCl |
| Mononuclear | R₂Mg | (C₆H₅)₂Mg |
| Mononuclear | MgX₂ | MgCl₂ |
| Dinuclear | [RMg(μ-X)]₂ | [(C₆H₅)Mg(μ-Cl)]₂ |
Influence of Solvent Coordination and Temperature on Equilibrium Dynamics
The position of the Schlenk equilibrium is highly sensitive to the nature of the solvent and the temperature. wikipedia.org
Solvent Coordination : The coordinating ability of the solvent plays a pivotal role. In strongly coordinating solvents like THF, the equilibrium tends to favor the monomeric organomagnesium halide. wikipedia.orgwikipedia.org The solvent molecules stabilize the magnesium center, making the formation of dimers and the disproportionation into dialkylmagnesium and magnesium halide less favorable. researchgate.netnih.gov Conversely, the addition of a chelating agent like 1,4-dioxane can drive the equilibrium to the right by precipitating the magnesium halide as an insoluble coordination polymer, MgX₂(dioxane)₂. wikipedia.org The dynamics of the solvent are crucial, as bond cleavage often occurs at the more solvated magnesium center, while bond formation happens at the less solvated one. researchgate.netnih.gov
Temperature : Temperature also affects the equilibrium. For some Grignard reagents, increasing the temperature can favor the formation of the homoleptic species (R₂Mg and MgX₂) due to entropic factors. nih.gov For instance, in a study of cyclopentadienylmagnesium bromides, an increase in temperature led to higher amounts of the magnesocene and magnesium bromide. nih.gov
The interplay of these factors determines the concentration and reactivity of the various magnesium species in solution, which in turn dictates the outcome of reactions involving phenylmagnesium chloride.
Discerning Grignard Reaction Mechanisms
The reactions of phenylmagnesium chloride, particularly its additions to carbonyl compounds, are classic examples of nucleophilic additions in organic chemistry. researchgate.netyoutube.com The carbon-magnesium bond is highly polarized, rendering the phenyl group nucleophilic. wikipedia.org
The fundamental step in the reaction of phenylmagnesium chloride with a carbonyl compound is the attack of the nucleophilic phenyl group on the electrophilic carbonyl carbon. youtube.com This addition breaks the carbon-oxygen pi bond, leading to the formation of a magnesium alkoxide intermediate, which is then protonated upon workup to yield the corresponding alcohol.
A general mechanism for the nucleophilic addition of phenylmagnesium chloride to a ketone is as follows:
Coordination : The magnesium atom of the Grignard reagent coordinates to the carbonyl oxygen.
Nucleophilic Attack : The phenyl group attacks the carbonyl carbon, forming a new carbon-carbon bond.
Intermediate Formation : A tetrahedral magnesium alkoxide intermediate is formed.
Protonation : Subsequent workup with an acid protonates the alkoxide to give the final alcohol product.
The initial coordination of the carbonyl substrate to the magnesium center is a crucial step that precedes the nucleophilic addition. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and thereby enhancing its reactivity towards the nucleophilic phenyl group. The nature and steric bulk of the substrate, as well as the specific magnesium species present in solution (monomer, dimer, etc.), can influence the geometry and energetics of this coordination, ultimately affecting the rate and stereoselectivity of the reaction.
While mononuclear Grignard species are reactive, there is growing evidence suggesting that dinuclear magnesium complexes can play a significant catalytic role in nucleophilic addition reactions. Computational studies on the Schlenk equilibrium have highlighted the importance of chlorine-bridged dinuclear species as intermediates. researchgate.netnih.gov These dimeric structures can act as bifunctional catalysts. One magnesium center can coordinate to the carbonyl oxygen, activating the substrate, while the other magnesium center delivers the nucleophilic phenyl group. This cooperative mechanism can lower the activation energy of the reaction compared to a pathway involving only mononuclear species. The formation of these dinuclear aggregates is influenced by the solvent and concentration, which helps to explain the complex kinetics often observed in Grignard reactions. rsc.org
Radical Mechanism and Single Electron Transfer (SET) Processes
The classical view of the Grignard reaction involves a polar, nucleophilic addition mechanism. However, substantial evidence has established the concurrent operation of a radical pathway, particularly through a single electron transfer (SET) process. acs.orgnih.gov This alternative mechanism is initiated by the transfer of a single electron from the Grignard reagent to the substrate, leading to the formation of radical intermediates. researchgate.netwikipedia.org The observation of radical coupling side products has been a key indicator of this pathway. wikipedia.org Computational studies have further illuminated that the operative mechanism, whether polar or radical, is dependent on the substrate, with the reduction potential of the carbonyl compound being a critical parameter. acs.orgwikipedia.org
Homolytic Cleavage of Magnesium-Carbon Bonds
The radical mechanism is predicated on the homolytic cleavage of the magnesium-carbon bond within the Grignard reagent, which results in the formation of an organic radical and a magnesium-containing species. acs.org Quantum-chemical calculations have shown that the energy required for the homolytic cleavage of the Mg-C bond in a solvated Grignard reagent like CH₃MgCl is substantial. For instance, the bond dissociation energy (BDE) for CH₃MgCl(THF)₂ is calculated to be 66.6 kcal mol⁻¹, a value that does not significantly decrease with increased solvation. acs.org This high BDE suggests that spontaneous formation of alkyl radicals from the Grignard reagent in solution is unlikely. acs.org
However, the presence of an electrophilic substrate with a low reduction potential can promote this homolytic cleavage. acs.org The coordination of the substrate to the magnesium center facilitates the breaking of the Mg-C bond. acs.org Substrates with low-lying empty π orbitals can significantly lower the Mg-C BDE, thereby favoring the SET mechanism. acs.orgnih.gov
Relationship between Substrate Reduction Potential and Radical Pathway Dominance
A clear correlation exists between the reduction potential of the substrate and the prevalence of the radical pathway. acs.orgresearchgate.net Substrates with low reduction potentials, such as aromatic or conjugated aldehydes and ketones, are more likely to react via a radical mechanism. acs.org This is because these substrates can more readily accept an electron from the Grignard reagent, stabilizing the resulting radical anion intermediate. acs.orgnih.gov
Computational studies have demonstrated this relationship by calculating the Mg-CH₃ BDE in the presence of various substrates. As the reduction potential of the substrate decreases, so does the energy required for homolytic cleavage. This trend rationalizes why a radical mechanism is more commonly observed with substrates like fluorenone or benzophenone, which have low reduction potentials, compared to benzaldehyde or aliphatic aldehydes. acs.org The combination of electronic effects that stabilize the radical species and steric hindrance that may disfavor the nucleophilic addition contributes to the dominance of the radical pathway with certain substrates. acs.org
Competitive Nature of Nucleophilic and Radical Mechanisms
The Grignard reaction is often characterized by a competition between the nucleophilic addition and the single electron transfer (SET) radical pathways. acs.orgnih.gov The preferred mechanism is not fixed but is rather influenced by a delicate balance of factors including the nature of the Grignard reagent, the structure of the substrate, and the reaction conditions. acs.orgnih.gov
For many years, the Grignard reaction was predominantly considered a nucleophilic addition. nih.gov However, the detection of products that could only be formed through radical intermediates led to the proposal of the SET mechanism. nih.gov Recent research has clarified that for aliphatic ketones, the nucleophilic addition pathway is generally favored. nih.gov Conversely, with conjugated ketones, the SET reaction can become a significant, though not always exclusive, pathway. nih.gov The secondary H/D kinetic isotope effect has been used to demonstrate that the competition between these two mechanisms is dependent on both the organometallic reagent (magnesium vs. lithium) and the substrate. acs.org
The coexistence of multiple organomagnesium species in solution, governed by the Schlenk equilibrium, further complicates the mechanistic landscape. acs.org It is understood that various species present in the solution can be reactive, and the reaction should be viewed as an ensemble of transformations that can occur simultaneously rather than a single, defined process. acs.org
Solvent Effects on Competing Reaction Pathways
The solvent plays a crucial role in the Grignard reaction, influencing not only the solubility and stability of the Grignard reagent but also the competition between the nucleophilic and radical reaction pathways. acs.orgnih.gov Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are commonly used because they solvate the magnesium center, stabilizing the Grignard reagent. libretexts.org
The nature of the solvent can significantly impact the state of the Schlenk equilibrium, which in turn affects the reactivity of the organomagnesium species. acs.org Ab initio molecular dynamics (AIMD) studies have provided insight into the role of the solvent in this equilibrium. acs.org The solvent must be considered as a reactant in both the nucleophilic and radical pathways, and its dynamics are essential for accurately representing the energy profile of the reaction. acs.orgresearchgate.net
In non-coordinating solvents, the stereochemical outcome of Grignard reactions can be dramatically different. For instance, while the addition of methylmagnesium halides to certain substrates in ethereal solvents may follow a chelation-control model, the use of a non-complexing solvent like CH₂Cl₂ can lead to highly diastereoselective additions of allylmagnesium reagents, a selectivity that is poor in ethereal solvents. nih.gov This highlights the profound influence of the solvent on the reaction mechanism and stereoselectivity.
Specific Reaction Pathways involving Phenylmagnesium Chloride and Related Compounds
Reactions with Carbonyl Compounds (Aldehydes, Ketones, Esters)
The reaction of Phenylmagnesium chloride and other Grignard reagents with carbonyl compounds is a cornerstone of organic synthesis for the formation of carbon-carbon bonds. wikipedia.orgbyjus.com This reaction typically involves the nucleophilic addition of the Grignard reagent to the electrophilic carbonyl carbon, leading to the formation of alcohols after an aqueous workup. wikipedia.orglibretexts.org The type of alcohol produced depends on the carbonyl substrate: formaldehyde yields primary alcohols, other aldehydes give secondary alcohols, and ketones result in tertiary alcohols. nih.gov
The table below summarizes the outcomes of Phenylmagnesium chloride reactions with various carbonyl compounds.
| Carbonyl Substrate | Product Type |
| Formaldehyde | Primary Alcohol |
| Other Aldehydes | Secondary Alcohol |
| Ketones | Tertiary Alcohol |
| Esters | Tertiary Alcohol (after double addition) |
While the nucleophilic pathway is common, the possibility of a single electron transfer (SET) mechanism exists, especially with aromatic ketones. acs.orgnih.gov This can lead to the formation of byproducts resulting from radical coupling. The choice between the nucleophilic and radical pathway is influenced by the substrate's reduction potential. acs.org
The table below presents data on the reaction of various Grignard reagents with different ketones, illustrating the competition between 1,2-addition (nucleophilic pathway) and single-electron transfer (radical pathway).
| Grignard Reagent | Ketone | Pathway | Reference |
| Benzylmagnesium chloride | Phenyl ketone | 1,2-addition | nih.gov |
| tert-Butylmagnesium chloride | Phenyl ketone | Single-electron transfer | nih.gov |
| Isopropylmagnesium chloride-lithium chloride | Phenyl ketone | Radical intermediates observed | nih.gov |
| Primary alkylmagnesium reagents | Pentafluorophenyl ketone | Single-electron transfer | nih.gov |
| Allylmagnesium chloride | Pentafluorophenyl ketone | 1,2-addition | nih.gov |
These findings underscore that while Grignard additions to aldehydes and alkyl ketones generally proceed through a two-electron pathway, reactions with aromatic ketones can exhibit significant SET character, particularly with sterically hindered Grignard reagents or highly electron-deficient ketones. nih.gov
Cross-Coupling Reactions Utilizing Phenylmagnesium Chloride
Phenylmagnesium chloride, a prominent Grignard reagent, is a cornerstone in the formation of carbon-carbon bonds through cross-coupling reactions. This section delves into the mechanistic intricacies of these reactions, focusing on its coupling with aryl and vinylic halides, the role of transition metal catalysts, and the current understanding of the reaction mechanisms.
Coupling with Aryl and Vinylic Halides
The reaction of phenylmagnesium chloride with aryl and vinylic halides is a powerful method for the synthesis of biaryls and substituted alkenes, respectively. These reactions typically require a catalyst to proceed efficiently. A variety of substrates, including those containing fluorine, have been successfully coupled using this approach. For instance, nickel-catalyzed cross-coupling reactions between phenylmagnesium halides and fluoroazines or -diazines have been reported to occur at room temperature in THF. nih.gov This methodology has been successfully applied to a range of fluoro substrates such as pyridines, diazines (pyrazine, pyridazine), benzodiazines (quinoxaline), and quinolines. nih.gov
The reactivity of the halide partner is a crucial factor, with iodides being the most reactive, followed by bromides and then chlorides. However, with the development of more effective catalysts, even less reactive aryl chlorides can be used as coupling partners. For example, the manganese-catalyzed cross-coupling of aryl chlorides with Grignard reagents, including phenylmagnesium chloride, proceeds rapidly and in good yield when the aryl chloride contains an electron-withdrawing group such as a cyano or an ester group. dtu.dk
The reaction conditions, such as solvent and temperature, can significantly influence the outcome of the coupling reaction. The exothermic nature of the reaction between p-chlorobenzonitrile and phenylmagnesium chloride in THF, for instance, can lead to the solvent refluxing if the reaction is carried out at room temperature. dtu.dk
Catalysis by Transition Metals (e.g., Nickel, Iron, Cobalt, Palladium)
Transition metal catalysts are pivotal in facilitating the cross-coupling reactions of phenylmagnesium chloride. Among the most effective and widely studied catalysts are complexes of nickel, iron, cobalt, and palladium.
Nickel catalysts have a long history in promoting Grignard cross-coupling reactions. The first nickel-catalyzed cross-coupling reactions between fluoroarenes and aryl organometallics utilized commercially available ligands. nih.gov Various nickel complexes, with different ligands, have been developed to enhance the efficiency and scope of these reactions.
Iron catalysts have gained significant attention as a more sustainable and economical alternative to precious metal catalysts like palladium. Iron-catalyzed cross-coupling reactions of phenylmagnesium chloride with a variety of electrophilic substrates have been extensively reviewed. chempoint.com The catalytic cycle of iron-catalyzed cross-coupling is believed to commence with the formation of a low-valent iron cluster species. chempoint.com
Palladium catalysts , while more expensive, are highly efficient and versatile for a wide range of cross-coupling reactions. Palladium-catalyzed cross-coupling has had a tremendous impact on the pharmaceutical industry. dtu.dk
The choice of the transition metal catalyst and the ligands associated with it can significantly impact the reaction's yield, selectivity, and functional group tolerance.
Mechanistic Insights in Metal-Catalyzed Cross-Coupling (e.g., Heterobimetallic Mechanisms, Radical Intermediates)
The mechanism of metal-catalyzed cross-coupling reactions is generally understood to involve a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. However, the specifics of the mechanism can vary depending on the metal catalyst and the reactants involved.
In the context of iron-catalyzed cross-coupling , the catalytic cycle is thought to begin with the reduction of the iron salt by the Grignard reagent to form a low-valent iron species, potentially a bimetallic cluster like [Fe(MgX)₂]. chempoint.com This is followed by oxidative addition of the organic halide to the iron center, transmetalation with another molecule of the Grignard reagent, and finally, reductive elimination to yield the cross-coupled product and regenerate the active catalytic species. chempoint.com
Recent studies have also pointed towards the involvement of radical intermediates in some transition metal-catalyzed cross-coupling reactions. For instance, the manganese-catalyzed cross-coupling between aryl halides and Grignard reagents is believed to proceed via a radical mechanism. dtu.dk Radical clock experiments have been used to trap intermediate aryl radicals, supporting an SRN1-type mechanism. dtu.dk
Furthermore, the concept of heterobimetallic mechanisms , where both the transition metal and the magnesium from the Grignard reagent play active roles in the catalytic cycle, has been proposed. The formation of organoiron halide intermediates followed by reaction with the Grignard reagent to form diorganoiron species is a key part of this proposed mechanism. chempoint.com
Table 1: Selected Examples of Transition Metal-Catalyzed Cross-Coupling Reactions with Phenylmagnesium Chloride
| Aryl/Vinylic Halide | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| p-chlorobenzonitrile | MnCl₂ | None | THF | Room Temp | ~100 | dtu.dk |
| Fluoroazines | Nickel complex | dppe, dppp, or dppf | THF | Room Temp | - | nih.gov |
| Alkyl halides | Iron pincer complexes | Chiral pincer ligand | THF | Room Temp | Moderate to Good | chempoint.com |
dppe: 1,2-bis(diphenylphosphino)ethane, dppp: 1,3-bis(diphenylphosphino)propane, dppf: 1,1'-bis(diphenylphosphino)ferrocene
Alkylation and Arylation of Metal and Metalloid Species
Phenylmagnesium chloride is a versatile reagent for the arylation of a wide range of metal and metalloid halides, leading to the formation of new organometallic and organometalloid compounds. guidechem.com This process involves the transfer of the phenyl group from the magnesium atom to the target metal or metalloid center, with the concomitant formation of a magnesium halide salt.
The general reaction can be represented as:
n PhMgCl + MCln → PhnM + n MgCl₂
Where 'M' represents a metal or metalloid. This reaction is a fundamental transformation in organometallic synthesis, providing access to a diverse array of compounds with unique properties and applications. For example, the reaction of phenylmagnesium chloride with silicon tetrachloride is a key step in the synthesis of tetraphenylsilane.
The reactivity of the metal or metalloid halide and the reaction conditions, such as the solvent and temperature, can significantly influence the outcome of the arylation reaction. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are commonly used to solvate the Grignard reagent and facilitate the reaction. guidechem.com
Magnesium-Catalyzed Hydrosilylation Reactions
While phenylmagnesium chloride itself is not typically the primary catalyst for hydrosilylation, Grignard reagents, in a broader sense, have been shown to act as catalysts or precatalysts in various hydroelementation reactions, including hydrosilylation and hydroboration. nih.gov Magnesium-based catalysts are attractive due to the earth-abundance and low toxicity of magnesium.
The catalytic activity of Grignard reagents in these reactions is often attributed to the in-situ formation of magnesium hydride species, which are the active catalysts. For instance, magnesium-catalyzed hydroboration of esters has been achieved using catalysts synthesized from Grignard reagents. nih.gov Similarly, methylmagnesium bromide has been reported as a precatalyst for the dehydrocoupling of silanes and amines to form aminosilanes. rsc.org
In the context of hydrosilylation, magnesium hydridoborate complexes, which can be synthesized from organomagnesium precursors, have been shown to catalyze the 1,4-hydrosilylation of α,β-unsaturated esters. rsc.org The mechanism of these reactions is proposed to involve the activation of the Si-H bond by the magnesium catalyst.
Mechanistic Studies of Rearrangement Reactions (e.g., Benzyl to o-Tolyl Rearrangements with Analogues)
Analogues of phenylmagnesium chloride, such as benzylmagnesium chloride, can undergo unexpected rearrangement reactions under certain conditions. A notable example is the benzyl to o-tolyl rearrangement observed during the Grignard reaction of benzylmagnesium halides with carbohydrate aldehydes. beilstein-journals.orgresearchgate.net
This rearrangement leads to the formation of o-tolyl carbinols in addition to the expected benzyl carbinols. The proportion of the rearranged product is dependent on the reaction conditions, including the specific benzylmagnesium halide used (chloride vs. bromide) and the reaction temperature. beilstein-journals.orgresearchgate.net For instance, benzylmagnesium chloride has been observed to predominantly yield the o-tolyl carbinol products. beilstein-journals.orgresearchgate.net
A proposed mechanism for this rearrangement involves the initial addition of the benzylmagnesium reagent to the aldehyde, forming a magnesium alkoxide intermediate. This intermediate can then undergo a rearrangement process, leading to the formation of the o-tolyl product upon workup. beilstein-journals.orgresearchgate.net This rearrangement highlights the complex reactivity of Grignard reagents and the potential for unexpected reaction pathways, which is an active area of mechanistic investigation.
Reactions with Nitrile Functional Groups (e.g., 3-cyanopyridine)
The reaction of phenylmagnesium chloride with nitrile functional groups represents a significant method for the formation of ketones. The carbon atom of the nitrile group is electrophilic, making it susceptible to nucleophilic attack by the Grignard reagent. masterorganicchemistry.comlibretexts.org This reaction proceeds via the formation of an imine intermediate, which upon aqueous acidic workup, hydrolyzes to the corresponding ketone. masterorganicchemistry.com
The mechanism begins with the nucleophilic addition of the phenyl group from the Grignard reagent to the carbon of the nitrile. This attack breaks the carbon-nitrogen pi bond, forming a nitrogen-magnesium halide salt of an imine anion. libretexts.org This intermediate is stable until the addition of water or acid. masterorganicchemistry.com During the workup step, the imine salt is protonated to form an imine. Subsequent protonation of the imine nitrogen leads to the formation of an iminium ion. The iminium ion is then attacked by water, and after a proton transfer, ammonia is eliminated as a leaving group. The final step involves the deprotonation of the resulting protonated ketone to yield the neutral ketone product. libretexts.org
Table 1: Reaction of Phenylmagnesium Chloride with Aromatic Nitriles
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product (after hydrolysis) | Yield |
| Phenylmagnesium chloride | p-Chlorobenzonitrile | MnCl₂, Room Temperature | 4-Chlorobenzophenone | ~100% (completion within 1 min) dtu.dk |
| Phenylmagnesium(II) reagent | 4-Chlorobenzonitrile | THF, 25 °C | 4-Chlorobenzophenone | 54% nih.gov |
| n-Butylmagnesium chloride | Benzonitrile | Ether | Butyrophenone | High Yield masterorganicchemistry.com |
Investigation of Oxidation Reactions with Organic Electrophiles (e.g., Benzoyl Chloride)
The reaction between phenylmagnesium chloride and an organic electrophile like benzoyl chloride is a well-established method for forming carbon-carbon bonds. This reaction is fundamentally a nucleophilic acyl substitution. brainly.com The phenyl group of the Grignard reagent acts as a potent nucleophile, attacking the highly electrophilic carbonyl carbon of the benzoyl chloride. quora.com
This initial attack results in the formation of a tetrahedral intermediate. The intermediate is unstable and collapses, expelling the chloride ion, which is a good leaving group. This step forms an intermediate ketone, benzophenone. quora.com However, the newly formed benzophenone is also reactive towards the Grignard reagent still present in the reaction mixture. quora.com
Consequently, a second equivalent of phenylmagnesium chloride typically attacks the carbonyl carbon of the benzophenone in a subsequent nucleophilic addition reaction. brainly.compearson.com This leads to the formation of a tertiary alkoxide intermediate. Upon acidic workup, this intermediate is protonated to yield the final product, triphenylmethanol. brainly.comquora.com
Due to the high reactivity of the intermediate ketone, isolating it can be challenging. The reaction generally proceeds to the tertiary alcohol when an excess of the Grignard reagent is used or when the reaction is run at standard temperatures. quora.compearson.com However, investigations into controlling this reaction have shown that the ketone can be obtained as the major product under specific conditions. By carrying out the reaction at very low temperatures (e.g., -78 °C), the rate of the second addition to the ketone is significantly reduced, allowing for the isolation of benzophenone with little or no further addition. organic-chemistry.org This demonstrates that the reaction pathway can be manipulated by controlling the reaction conditions.
Table 2: Products from the Reaction of Phenylmagnesium Halides with Benzoyl Chloride
| Reactant 1 | Reactant 2 | Conditions | Primary Product | Secondary Product |
| Phenylmagnesium bromide | Benzoyl chloride | Standard conditions, then acid workup | Triphenylmethanol brainly.com | Benzophenone (intermediate) |
| Functionalized Arylmagnesium reagent | Benzoyl chloride | Low Temperature (-78 °C) organic-chemistry.org | Ketone (e.g., Benzophenone) | Little to no tertiary alcohol organic-chemistry.org |
| Benzylmagnesium chloride | Benzoyl chloride | Ethereal solution | o-Methylbenzophenone and Phenyldibenzylcarbinol mdma.ch | N/A |
Computational and Theoretical Investigations of Phenylmagnesium Chloride Chemistry
Quantum Chemical Calculations in Mechanistic Elucidation
Quantum chemical calculations have become an indispensable tool for unraveling the complex reaction mechanisms involving Phenylmagnesium Chloride. These methods allow for the detailed exploration of potential energy surfaces, identification of transient intermediates, and characterization of transition states.
Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a good balance between computational cost and accuracy, making it suitable for studying the complex systems of Grignard reagents. DFT calculations have been instrumental in elucidating the mechanisms of reactions involving organomagnesium compounds, including the fundamental steps of Grignard reagent formation and their subsequent reactions.
Researchers employ DFT to map out the intricate pathways of chemical transformations. This involves optimizing the geometries of reactants, products, intermediates, and, crucially, the transition states that connect them. A transition state represents the highest energy point along a reaction coordinate and is a first-order saddle point on the potential energy surface. Identifying these states is key to understanding reaction kinetics.
For instance, in the context of Grignard reactions, DFT has been used to investigate both nucleophilic addition and single electron transfer (SET) mechanisms. By calculating the energy barriers for different pathways, researchers can predict which mechanism is more likely under specific conditions. For example, DFT calculations have been applied to study the iron-catalyzed cross-coupling reactions of alkyl Grignard reagents, revealing a catalytic cycle that involves oxidation, addition, and reductive elimination steps. The calculated Gibbs free energy in a solvent like tetrahydrofuran (B95107) (THF) for the rate-limiting step was found to be 28.13 kcal/mol.
Furthermore, DFT is used to analyze the structural and electronic properties of the various species involved in the reaction. This includes bond lengths, bond angles, and charge distributions, which provide a deeper understanding of the bonding and reactivity.
Ab initio molecular dynamics (AIMD) simulations provide a powerful method for studying the dynamic behavior of Phenylmagnesium Chloride in the solution phase. Unlike static quantum chemical calculations, AIMD simulates the motion of atoms over time, offering insights into the influence of solvent molecules and the dynamic nature of chemical equilibria.
A key application of AIMD in this context is the study of the Schlenk equilibrium, which governs the composition of Grignard reagent solutions. These simulations have provided a detailed, molecular-level picture of the transformation of CH₃MgCl into MgCl₂ and Mg(CH₃)₂ in tetrahydrofuran (THF). The simulations show that this process occurs through the formation of dinuclear species bridged by chlorine atoms. nih.govresearchgate.net
AIMD simulations have revealed that the various chemical species in solution exist in multiple solvation structures, with magnesium atoms being coordinated by two to four THF molecules. nih.govresearchgate.net The energy difference between these various solvated dinuclear structures is often small, typically less than 5 kcal/mol, indicating a dynamic and fluctuating environment. nih.gov
Crucially, these simulations highlight the active role of the solvent in the reaction mechanism. For the Schlenk equilibrium, it has been shown that the most stable, symmetrically solvated dinuclear species must evolve into less stable, asymmetrically solvated species to facilitate ligand exchange and product formation. nih.gov The dynamics of the solvent are therefore not passive but are key to driving the cleavage of Mg-Cl and Mg-C bonds. nih.gov Bond breaking tends to occur at the more solvated magnesium atom, while bond formation happens at the less solvated one. nih.gov
The formation of Grignard reagents occurs at the surface of magnesium metal, a process that involves the interaction of organic halides with magnesium atoms. Computational studies have utilized magnesium clusters (Mg_n) as models to simulate this heterogeneous reaction and to understand the intrinsic reactivity of magnesium at a molecular level.
Theoretical investigations have explored the reaction of alkyl halides with magnesium clusters of varying sizes. These studies reveal that the reactivity of magnesium clusters is size-dependent. For instance, calculations have shown that a ground state magnesium atom is inactive under certain conditions, whereas an excited state Mg (³P) atom can react with methyl chloride without a barrier. elsevierpure.com
The mechanism of Grignard reagent formation has been found to be influenced by the size of the magnesium cluster. Radical pathways are often prevalent with smaller clusters, while non-radical pathways can become competitive as the cluster size increases. elsevierpure.com A relationship between the activation barriers and the ionization potentials of the magnesium clusters has been established, providing insights into the structure-reactivity relationship. elsevierpure.com
Furthermore, these computational models have been used to predict the structure of the resulting Grignard reagents. For example, it has been predicted that the cluster Grignard reagent RMg₄X possesses a flat Mg₄ unit rather than a tetrahedral geometry. elsevierpure.com These studies not only help to resolve controversies between experimental and theoretical findings but also provide valuable information for designing more effective synthetic methods for Grignard reagents.
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to predict and explain the reactivity of chemical species. This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's reactivity. youtube.comschrodinger.com
In the context of Phenylmagnesium Chloride, which typically acts as a nucleophile, its reactivity is governed by the energy and localization of its HOMO. A higher HOMO energy indicates that the electrons are more readily available to be donated to an electrophile, signifying greater nucleophilicity. taylorandfrancis.comucsb.edu Conversely, an electrophile's reactivity is determined by the energy and localization of its LUMO; a lower LUMO energy implies a greater ability to accept electrons. taylorandfrancis.comucsb.edu
The interaction between the HOMO of the nucleophile (Phenylmagnesium Chloride) and the LUMO of the electrophile leads to bond formation. FMO theory helps to predict the regioselectivity and stereoselectivity of reactions by considering the symmetry and overlap of these frontier orbitals. wikipedia.org For example, in a nucleophilic addition reaction, the phenyl group from Phenylmagnesium Chloride will preferentially attack the atom on the electrophile where the LUMO is largest.
While specific DFT calculations of the HOMO and LUMO energies for Phenylmagnesium Chloride are not detailed in the provided context, the general principles of FMO theory provide a framework for understanding its reactivity. The nucleophilicity of Phenylmagnesium Chloride is directly related to its HOMO energy, while the electrophilicity of a reaction partner is related to its LUMO energy. pku.edu.cn This relationship can be quantified and has been shown to correlate with experimentally determined reactivity parameters. pku.edu.cn
The choice of solvent model is critical in computational studies of Phenylmagnesium Chloride due to the significant influence of the solvent on its structure, stability, and reactivity. Computational chemists use two main types of solvent models: explicit and implicit.
Explicit solvent models treat individual solvent molecules as distinct entities interacting with the solute. This approach provides a detailed and physically realistic description of the local solvent structure and specific solute-solvent interactions, such as coordination to the magnesium center. However, explicit models are computationally expensive due to the large number of atoms that need to be included in the simulation.
Implicit solvent models , also known as continuum models, represent the solvent as a continuous medium with averaged properties, such as a dielectric constant. These models are computationally much more efficient, allowing for the study of larger systems and longer timescales. They are effective at capturing the bulk solvent effects on the solute's properties.
In the study of Grignard reagents, a hybrid approach that combines both explicit and implicit solvation is often employed. A few solvent molecules are treated explicitly to account for the direct coordination to the magnesium atom, which is crucial for understanding the reactivity. The rest of the solvent is then treated implicitly to capture the long-range electrostatic effects of the bulk solvent. This microsolvation approach has been shown to be effective in modeling the Schlenk equilibrium and reaction mechanisms.
Computational studies have demonstrated that the choice of solvent significantly affects the thermodynamics of the Schlenk equilibrium. For instance, it has been shown that the solvation energy increases in the order of Mg(CH₃)₂ < Mg(CH₃)Cl < MgCl₂, and that solvation is stronger with THF than with diethyl ether, which is consistent with experimental observations. dtu.dk
Computational Modeling of the Schlenk Equilibrium and Relative Reactivities of Species
The Schlenk equilibrium is a fundamental aspect of Grignard reagent chemistry, describing the equilibrium between the organomagnesium halide (RMgX), the dialkylmagnesium (R₂Mg), and the magnesium halide (MgX₂). nih.gov Computational modeling has been instrumental in understanding the position of this equilibrium and the relative reactivities of the species involved.
The equilibrium can be represented as: 2 RMgX ⇌ R₂Mg + MgX₂
The position of the Schlenk equilibrium is highly dependent on the solvent. Computational studies have shown that in diethyl ether, the equilibrium tends to favor the organomagnesium halide (RMgX). researchgate.net In contrast, in a more strongly coordinating solvent like tetrahydrofuran (THF), the equilibrium shifts towards the formation of the dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂). researchgate.net This is because the stabilization due to solvent interaction decreases in the order MgX₂ > RMgX > R₂Mg, and THF is a better solvent for these species than diethyl ether. researchgate.net
The following table shows the calculated concentrations of the different species for Phenylmagnesium Chloride in a THF solution, illustrating the position of the Schlenk equilibrium.
Composition of Phenylmagnesium Chloride in THF Solution
| Initial Grignard Concentration (mol/L) | [PhMgCl] (mol/L) | [Ph₂Mg] (mol/L) | [MgCl₂] (mol/L) |
|---|---|---|---|
| 0.2 | 0.084 | 0.058 | 0.073 |
| 0.4 | 0.171 | 0.115 | 0.144 |
| 0.5 | 0.215 | 0.142 | 0.185 |
| 0.7 | 0.304 | 0.200 | 0.250 |
| 0.8 | 0.350 | 0.225 | 0.285 |
Data from a kinetic study of Phenylmagnesium Chloride in THF, showing the calculated concentrations of the species involved in the Schlenk equilibrium. researchgate.net
Computational studies have also shed light on the relative reactivities of the species in the Schlenk equilibrium. It has been found that both RMgX and R₂Mg can act as reactive species in Grignard reactions. Kinetic studies of the reaction of Phenylmagnesium Chloride with chlorosilanes in THF suggest that Ph₂Mg and PhMgCl react competitively. researchgate.net
Furthermore, the magnesium halide (MgX₂) is not merely a spectator in these reactions. It can act as an electrophilic catalyst, enhancing the reactivity of the organomagnesium species. The relative reactivities are also influenced by the nature of the ancillary ligand (the other group on the magnesium). For instance, in a comparison of Mg(CH₃)₂ and Mg(CH₃)Cl, the former was found to have a lower activation barrier for reaction because the second methyl group is more electron-donating than a chlorine atom, making the reacting methyl group more nucleophilic. dtu.dk
Theoretical Prediction of Spectroscopic Fingerprints (e.g., Infrared Spectra)
The vibrational properties of molecules, which are experimentally observed through infrared (IR) spectroscopy, can be accurately predicted using computational methods. Density Functional Theory (DFT) is a particularly powerful tool for calculating the vibrational frequencies of molecules. These calculations are typically performed on the optimized geometry of the molecule and involve the computation of the second derivatives of the energy with respect to the Cartesian coordinates of the atoms.
For a molecule like phenylmagnesium chloride, computational modeling provides a theoretical infrared spectrum that can be used to interpret experimental data and to understand the bonding characteristics of the compound. The solvent environment plays a crucial role in the structure and reactivity of Grignard reagents; therefore, theoretical calculations often include solvent molecules, such as tetrahydrofuran (THF), to model the coordination around the magnesium center.
While specific DFT calculations for the complete infrared spectrum of phenylmagnesium chloride are not abundantly available in the literature, the principles of such calculations are well-established. The predicted spectrum would exhibit characteristic vibrational modes corresponding to the phenyl ring, the carbon-magnesium bond, and the magnesium-chlorine bond, as well as the coordinated solvent molecules.
Below is a hypothetical data table illustrating the kind of information that would be obtained from a DFT calculation of the vibrational frequencies of phenylmagnesium chloride solvated by two THF molecules. The frequencies are typically scaled by an empirical factor to better match experimental values.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Intensity (km/mol) | Description |
|---|---|---|---|---|
| ν(C-H)aromatic | 3100-3000 | 2976-2880 | Moderate | Aromatic C-H stretching |
| ν(C=C)aromatic | 1600-1450 | 1536-1392 | Strong | Aromatic C=C ring stretching |
| δ(C-H)aromatic | 1200-1000 | 1152-960 | Moderate | In-plane aromatic C-H bending |
| γ(C-H)aromatic | 900-700 | 864-672 | Strong | Out-of-plane aromatic C-H bending |
| ν(C-Mg) | ~500 | ~480 | Weak-Moderate | Carbon-Magnesium stretching |
| ν(Mg-Cl) | ~350 | ~336 | Weak | Magnesium-Chlorine stretching |
| ν(C-O-C)THF | ~1070 | ~1027 | Strong | Asymmetric C-O-C stretching of coordinated THF |
Computational Assessment of Catalyst Deactivation Pathways
Phenylmagnesium chloride is extensively used in transition metal-catalyzed cross-coupling reactions, such as nickel-catalyzed and palladium-catalyzed reactions, to form new carbon-carbon bonds. While essential for the catalytic cycle, Grignard reagents can also participate in side reactions that lead to the deactivation of the catalyst. Computational studies are instrumental in mapping out the potential energy surfaces of these deactivation pathways, identifying key intermediates and transition states, and determining the energetic barriers associated with them.
One common deactivation pathway involves the reaction of the Grignard reagent with the catalyst's ligands or the metal center in an unproductive manner. For instance, in nickel-catalyzed cross-coupling reactions, computational studies have explored the aggregation of catalyst intermediates, which can be influenced by the Grignard reagent, leading to inactive species.
Another potential deactivation route is the reduction of the active catalyst to a lower, inactive oxidation state by the Grignard reagent. Computational modeling can predict the thermodynamic feasibility and kinetic barriers for such electron transfer processes. Furthermore, side reactions of the Grignard reagent, such as homocoupling or reaction with the solvent, can consume the reagent and alter the reaction conditions, indirectly affecting catalyst stability.
A hypothetical data table based on computational assessments of catalyst deactivation pathways involving a generic nickel catalyst and phenylmagnesium chloride is presented below. This table illustrates the type of energetic data that can be obtained to compare the favorability of different deactivation routes.
| Deactivation Pathway | Key Intermediate | Calculated Activation Energy (kcal/mol) | Thermodynamic Driving Force (kcal/mol) | Plausibility |
|---|---|---|---|---|
| Ligand Degradation | [LNi(Ph)(Cl)-degraded] | 25.3 | -10.1 | Moderate |
| Catalyst Aggregation | [(LNiPh)₂] | 15.8 | -18.5 | High |
| Over-reduction to Ni(0) | [LNi(0)] + Ph-Ph | 20.1 | -5.7 | Moderate |
| Reaction with Solvent (THF) | [Ph-THF adduct] + MgCl₂ | 30.5 | +2.3 | Low |
These computational investigations provide a molecular-level understanding of the factors that contribute to catalyst deactivation in the presence of phenylmagnesium chloride. This knowledge is crucial for the rational design of more robust and efficient catalytic systems for cross-coupling reactions. By predicting spectroscopic signatures and mapping out deactivation pathways, computational chemistry plays a vital role in advancing the field of organometallic catalysis.
Advanced Spectroscopic and Analytical Techniques for Research on Phenylmagnesium Chloride
In-situ Spectroscopic Monitoring of Grignard Reactions
In-situ spectroscopic monitoring has become an indispensable tool for the real-time analysis of Grignard reactions, offering significant advantages over traditional offline methods. These techniques allow for the continuous tracking of reactants, intermediates, and products without disturbing the reaction mixture.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for the real-time, in-situ monitoring of chemical reactions. nih.govmdpi.com Its application to Grignard reactions, including those involving phenylmagnesium chloride, allows for the direct observation of changes in vibrational modes of molecules as the reaction progresses. This enables the characterization of reaction species and the determination of reaction endpoints. nih.gov
In-line FTIR has been successfully employed to monitor the titration of various Grignard reagents, including phenylmagnesium chloride. nih.gov By tracking the disappearance of the Grignard reagent's characteristic infrared absorption bands and the appearance of new bands corresponding to the product, the endpoint of the titration can be accurately determined. This provides a cross-validation for traditional potentiometric titration methods and offers a deeper understanding of the reaction dynamics. nih.gov
A key advantage of in-situ FTIR is its ability to obtain the authentic spectrum of the Grignard reagent-solvent complex through spectral subtraction. nih.gov For instance, in a tetrahydrofuran (B95107) (THF) solution, the IR spectra of the solvent and the Grignard reagent solution can be measured, allowing for the isolation of the spectrum of the phenylmagnesium chloride-THF complex. This reveals characteristic resonances, such as shifted peaks for the THF solvent molecules complexed with the Grignard reagent, confirming the presence and structure of the organometallic species in solution. researchgate.net
Table 1: Application of In-situ FTIR in Phenylmagnesium Chloride Analysis
| Analytical Goal | FTIR Application | Key Findings |
| Reaction Monitoring | In-line monitoring of titration with 2-butanol | Real-time tracking of reagent consumption and product formation. nih.gov |
| Endpoint Detection | Alternative to potentiometric titration | Accurate determination of the titration endpoint. nih.gov |
| Species Characterization | Spectral subtraction to isolate the Grignard reagent spectrum | Identification of vibrational absorbance bands of the PhMgCl-THF complex. nih.gov |
Raman spectroscopy is another vibrational spectroscopy technique that offers significant advantages for the in-situ monitoring of chemical reactions. pnnl.govnih.govmit.edu It is particularly well-suited for analyzing aqueous and solvent-based systems due to the weak Raman scattering of water and many common organic solvents. This technique provides detailed information about the chemical structure, phase, and molecular interactions within a reaction mixture in real-time.
The application of Raman spectroscopy in biopharmaceutical manufacturing and other chemical processes demonstrates its potential for monitoring Grignard reactions. researchgate.net By tracking the characteristic Raman peaks of reactants and products, the progress of the reaction can be followed, and critical quality attributes can be monitored. For phenylmagnesium chloride synthesis, this could involve monitoring the disappearance of the C-Cl stretching vibration of chlorobenzene (B131634) and the appearance of new bands associated with the C-Mg bond.
Furthermore, Raman spectroscopy, combined with chemometric analysis, can be a powerful tool for the quality control of Grignard reagents. It can be used to identify and quantify impurities or degradation products, ensuring the quality and consistency of the reagent. pnnl.gov
Table 2: Potential Applications of Raman Spectroscopy for Phenylmagnesium Chloride
| Application Area | Specific Measurement | Potential Insights |
| Reaction Monitoring | Tracking characteristic peaks of chlorobenzene and phenylmagnesium chloride | Real-time conversion and reaction kinetics. |
| Quality Control | Detection of impurity-specific Raman signals | Quantification of unreacted starting materials or byproducts. |
| Mechanistic Studies | Identification of transient intermediates | Elucidation of reaction pathways. |
Near-Infrared (NIR) spectroscopy has emerged as a valuable process analytical technology (PAT) tool, particularly for monitoring continuous manufacturing processes. researchgate.netamericanpharmaceuticalreview.comresearchgate.net Its ability to provide rapid, non-destructive analysis makes it ideal for real-time process control. mdpi.com
In the context of Grignard reagent formation, NIR spectroscopy can be used to monitor the concentration of the starting halide and the formation of the phenylmagnesium chloride. core.ac.uk By developing a robust calibration model, the NIR spectra can be correlated with the concentrations of the key components in the reaction mixture. This allows for the continuous monitoring of the reaction and enables real-time adjustments to process parameters to maintain optimal conditions.
The implementation of NIR spectroscopy in continuous blending and other pharmaceutical processes highlights its capability to monitor steady-state conditions and detect any deviations. americanpharmaceuticalreview.com This is particularly relevant for the large-scale production of phenylmagnesium chloride, where ensuring consistent quality and yield is paramount.
Table 3: Advantages of NIR Spectroscopy for Continuous Phenylmagnesium Chloride Synthesis
| Advantage | Description |
| Real-Time Monitoring | Continuous data acquisition allows for immediate process insights. mdpi.com |
| Non-Destructive | Analysis is performed directly in the process stream without sample removal. |
| Process Control | Enables feedback control loops to maintain optimal reaction conditions. core.ac.uk |
| Improved Safety | Minimizes the need for manual sampling of a highly reactive reagent. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of molecular structures. uobasrah.edu.iqnih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei in a molecule, allowing for the unambiguous identification of compounds and the study of their dynamic behavior.
While direct NMR analysis of phenylmagnesium chloride can be challenging due to its reactivity and the presence of equilibria in solution (Schlenk equilibrium), NMR is invaluable for analyzing the products of its reactions. For example, after quenching a reaction involving phenylmagnesium chloride, ¹H and ¹³C NMR spectroscopy of the resulting products can confirm the successful formation of the desired compound and identify any byproducts. rsc.org The chemical shifts and coupling constants in the NMR spectra provide a fingerprint of the molecule's structure. researchgate.net
Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be employed for the complete structural characterization of more complex molecules derived from phenylmagnesium chloride reactions, providing insights into connectivity and spatial relationships between atoms.
X-ray Diffraction Studies of Solid-State Grignard Adducts
X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids. govinfo.govnih.gov While phenylmagnesium chloride itself is typically used in solution, it can form solid adducts with solvents or other molecules. Single-crystal X-ray diffraction of these adducts can provide precise information about bond lengths, bond angles, and the coordination environment of the magnesium atom. rsc.org
These solid-state structures offer valuable insights into the nature of the C-Mg bond and the interactions between the Grignard reagent and coordinating ligands, such as THF or diethyl ether. This information is crucial for understanding the stability and reactivity of phenylmagnesium chloride. Powder X-ray diffraction can also be used to characterize the bulk properties of solid materials related to Grignard reagents. govinfo.gov
Electron Paramagnetic Resonance (EPR) for the Detection of Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. cardiff.ac.uk The formation of Grignard reagents is believed to involve single-electron transfer (SET) steps, leading to the formation of radical intermediates. nih.govresearchgate.net
EPR spectroscopy can be used to detect and characterize these transient radical species. researchgate.net While the direct detection of short-lived radicals can be challenging, spin trapping techniques can be employed. In this method, a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be observed by EPR. rsc.org The hyperfine coupling constants of the resulting EPR spectrum can provide information about the identity of the trapped radical.
For the formation of phenylmagnesium chloride, EPR studies could potentially detect the phenyl radical (C₆H₅•) as a key intermediate. The observation and characterization of such radicals would provide direct evidence for the SET mechanism in Grignard reagent formation. researchgate.net
Table 4: Summary of Spectroscopic Techniques and Their Applications to Phenylmagnesium Chloride Research
| Technique | Information Provided | Application to Phenylmagnesium Chloride |
| FTIR | Vibrational modes of functional groups | Real-time reaction monitoring, endpoint detection, species characterization. nih.gov |
| Raman | Molecular vibrations, structural information | In-situ reaction monitoring, quality control. |
| NIR | Overtones and combination bands of vibrations | Continuous process monitoring and control. core.ac.uk |
| NMR | Chemical environment of nuclei | Structural elucidation of reaction products. rsc.org |
| X-ray Diffraction | 3D structure of crystalline solids | Determination of the solid-state structure of adducts. rsc.org |
| EPR | Detection of unpaired electrons | Detection and characterization of radical intermediates. cardiff.ac.uk |
Mössbauer Spectroscopy in Transition Metal-Catalyzed Grignard Reactions
Mössbauer spectroscopy is a highly sensitive technique capable of providing detailed information about the phase and chemical state of specific elements, particularly iron. nih.gov In the context of transition metal-catalyzed reactions involving Grignard reagents like phenylmagnesium chloride, 57Fe Mössbauer spectroscopy serves as a powerful tool for elucidating the nature of catalytically active species. researchgate.net This is especially valuable for understanding the complex mechanisms of iron-catalyzed cross-coupling reactions, which utilize inexpensive, non-toxic, and environmentally friendly iron salts as precatalysts. nih.gov
Research into iron-N-heterocyclic carbene (NHC) catalyzed cross-coupling reactions has employed freeze-trapped Mössbauer spectroscopy to study the in-situ-formed iron species during the reaction. researchgate.net By freezing the reaction mixture at specific time points, researchers can capture and characterize transient intermediates. For instance, in a study of an iron-NHC catalyzed reaction, the Mössbauer spectrum recorded two hours into the slow addition of a Grignard reagent revealed the composition of the iron species present in the solution. researchgate.net The analysis provides critical data on the oxidation state and coordination environment of the iron center, which is fundamental to understanding the catalytic cycle. researchgate.netnih.gov
The data obtained from fitting the Mössbauer spectrum allows for the quantitative determination of different iron species present. This insight is vital for developing more efficient catalytic systems, as understanding how to control the reduction of the iron center is central to improving reactivity. researchgate.net
Table 1: Example Composition of In-Situ Iron Species Determined by 57Fe Mössbauer Spectroscopy
| Component Species | Isomer Shift (δ) mm/s | Quadrupole Splitting (ΔEQ) mm/s | Percentage of Total Fe (%) |
| Iron(II) Complex A | 0.78 | 1.25 | 82 |
| Iron(I) Complex B | 0.45 | 2.10 | 18 |
| This table is illustrative, based on findings where multiple iron species are identified and quantified in solution during a catalytic reaction. Specific parameters are hypothetical representations of typical Mössbauer data. |
Chemometric Model Building for Quantitative Spectroscopic Analysis
The quantitative analysis of highly reactive and moisture-sensitive compounds like phenylmagnesium chloride presents significant challenges for traditional analytical methods. Spectroscopic techniques, such as Raman and Near-Infrared (NIR) spectroscopy, offer a rapid and non-destructive means of analysis. mdpi.comresearchgate.netresearchgate.net However, the spectral data produced is complex, with overlapping signals and baseline variations. Chemometrics, which uses multivariate mathematics and statistics, is essential for extracting meaningful quantitative information from this complex spectral data. nih.gov
Chemometric model building, particularly using Partial Least Squares Regression (PLSR), is a well-established method for creating a predictive model that correlates spectral data (the X-matrix) with known concentrations of the analyte (the Y-matrix). frontiersin.orgmdpi.com This approach has been successfully developed for the quantitative online monitoring of Grignard reagent formation. researchgate.net For instance, a method combining Raman spectroscopy and PLSR was developed to determine the quality of a Grignard reagent by measuring potential adulterants like toluene (B28343). mdpi.comresearchgate.net
To enhance the robustness and predictive accuracy of the PLSR model, variable selection methods are often employed. The Variable Importance in Projection (VIP) method can be used to select the most relevant spectral wavebands, reducing the number of variables from thousands to less than a hundred. mdpi.comresearchgate.net This optimization helps to avoid overfitting and improves the model's performance. The reliability of the resulting chemometric model is evaluated based on statistical parameters such as the correlation coefficient (R²) and the standard error of prediction (SEP) or root mean square error of prediction (RMSEP). mdpi.comfrontiersin.orgsemanticscholar.org A high R² value and a low SEP indicate a strong correlation between the predicted and actual values, demonstrating the model's accuracy for quantitative analysis. mdpi.comresearchgate.net
Table 2: Performance of a VIP-Based PLSR Model for Toluene Concentration in Grignard Reagent
| Parameter | Calibration Set | Prediction Set |
| Number of Samples | 25 | 10 |
| Number of Variables (Wavenumbers) | 95 | 95 |
| Correlation Coefficient (R²) | 0.98 | 0.97 |
| Standard Error of Prediction (SEP) | 0.65% | 0.71% |
| Data derived from studies on the quantitative determination of adulterants in Grignard reagents using Raman spectroscopy and chemometrics. mdpi.comresearchgate.net |
Applications of Phenylmagnesium Chloride in Complex Organic Synthesis
Foundational Role in Carbon-Carbon Bond Formation Methodologies
Phenylmagnesium chloride is a powerful nucleophile extensively used for the formation of carbon-carbon bonds, a fundamental transformation in organic chemistry. cymitquimica.com Its utility is prominently demonstrated in two major classes of reactions: cross-coupling reactions and nucleophilic addition to carbonyl compounds.
In cross-coupling reactions , phenylmagnesium chloride serves as the nucleophilic partner, reacting with various organic halides in the presence of a metal catalyst, typically nickel or palladium. acs.orgnih.gov These reactions are pivotal for the synthesis of biaryls and other substituted aromatic compounds. For instance, nickel-catalyzed cross-coupling reactions between phenylmagnesium halides and fluoroazines or -diazines proceed efficiently at room temperature, offering a versatile method for creating complex heterocyclic structures. acs.orgnih.govacs.org The choice of catalyst is crucial; nickel catalysts are often preferred for less reactive aryl chlorides, while palladium is effective for bromides and iodides. acs.org Manganese-catalyzed cross-coupling reactions have also been explored, particularly for aryl halides containing electron-withdrawing groups. dtu.dk
The second cornerstone of its application is the nucleophilic addition to carbonyl compounds . Phenylmagnesium chloride readily adds to the electrophilic carbon of aldehydes, ketones, and esters. pressbooks.pubproprep.comlibretexts.orglibretexts.org The reaction with an aldehyde produces a secondary alcohol, while reaction with a ketone yields a tertiary alcohol. pressbooks.pub This transformation is a reliable method for introducing a phenyl group and simultaneously constructing a new stereocenter. The mechanism involves the nucleophilic attack of the carbanionic phenyl group on the carbonyl carbon, followed by protonation of the resulting alkoxide. pressbooks.pub
Below is a table summarizing key carbon-carbon bond-forming reactions involving phenylmagnesium chloride.
| Reaction Type | Substrate | Catalyst/Conditions | Product Type |
| Cross-Coupling | Fluoroazines/Fluorodiazines | Nickel complexes (e.g., NiCl2(dppe)) in THF | Phenyl-substituted azines/diazines |
| Cross-Coupling | Aryl Halides (Cl, Br, I) | Palladium or Nickel catalysts | Biaryls |
| Nucleophilic Addition | Aldehydes | Ethereal solvents (e.g., THF) | Secondary Alcohols |
| Nucleophilic Addition | Ketones | Ethereal solvents (e.g., THF) | Tertiary Alcohols |
| Nucleophilic Addition | Esters | Ethereal solvents (e.g., THF) | Tertiary Alcohols (with two phenyl groups) |
Stereoselective and Asymmetric Synthesis Leveraging Grignard Reagents
The versatility of phenylmagnesium chloride extends into the realm of stereoselective and asymmetric synthesis, where the spatial arrangement of atoms is precisely controlled.
The synthesis of chiral organic molecules, which are non-superimposable on their mirror images, is of paramount importance, particularly in the pharmaceutical industry. Phenylmagnesium chloride can be employed in diastereoselective reactions, where a chiral center already present in the substrate molecule influences the stereochemical outcome of the Grignard addition. For example, the addition of phenylmagnesium bromide to chiral nitrones derived from l-phenylalanine (B559525) has been shown to proceed with good stereoselectivity, leading to the formation of optically active 1,3-disubstituted tetrahydroisoquinolines. rsc.org
Furthermore, asymmetric synthesis can be achieved by using a chiral auxiliary attached to the substrate, which directs the approach of the Grignard reagent. Another strategy involves the use of a chiral solvent or a chiral ligand that coordinates to the magnesium atom, thereby creating a chiral environment around the reactive center and influencing the stereochemistry of the product. wmich.edu While early attempts using chiral amines as additives showed limited success, the principle of inducing asymmetry through a chiral environment remains an active area of research. wmich.edu The development of chiral Grignard reagents themselves, where the magnesium-bearing carbon is a stereocenter, represents a significant advancement, allowing for the direct transfer of chirality. researchgate.net
Utility in the Synthesis of Complex Molecular Scaffolds and Advanced Intermediates
The carbon-carbon bond-forming capabilities of phenylmagnesium chloride are instrumental in the construction of complex molecular scaffolds and advanced intermediates that are precursors to natural products and pharmaceuticals. sigmaaldrich.comsigmaaldrich.com For instance, it has been utilized in the total synthesis of complex alkaloids like (−)-phenserine and stephacidin B. sigmaaldrich.comsigmaaldrich.com
The addition of phenylmagnesium chloride to cyclic ketones or lactones can introduce a phenyl group at a specific position, setting the stage for subsequent transformations to build intricate polycyclic systems. mdpi.com For example, the reaction with δ-valerolactone, after conversion to a Weinreb amide, leads to δ-hydroxyketones which are precursors for 1-substituted homotropanones. mdpi.com Similarly, its addition to activated pyridinium (B92312) salts is a key step in the synthesis of dihydro-4-pyridones, which can then undergo Diels-Alder reactions to form complex octahydroquinoline frameworks. acs.org
The ability to participate in sequential reactions makes phenylmagnesium chloride a valuable tool for molecular construction. A Grignard addition can be followed by an intramolecular reaction, cyclization, or rearrangement to rapidly increase molecular complexity.
Catalytic Applications of Magnesium(I) Complexes as Reducing Agents
While Grignard reagents are typically used as stoichiometric reagents, recent research has unveiled the catalytic potential of low-valent magnesium complexes, particularly magnesium(I) dimers. researchgate.net These complexes, which can be synthesized from magnesium(II) halides, have emerged as powerful, soluble, and selective reducing agents in organic and inorganic chemistry. researchgate.net
Magnesium(I) complexes have shown high activity as precatalysts for reactions such as the hydroboration of alkynes, nitriles, aldehydes, and ketones. researchgate.net They can also catalyze the cyanosilylation of ketones. researchgate.net Although not directly involving phenylmagnesium chloride as the catalytic species, the synthesis of these magnesium(I) catalysts often starts from magnesium(II) precursors, highlighting the broader role of magnesium chemistry in catalysis. The development of magnesium-based catalysts for reductions and other transformations is a growing field, offering a more sustainable alternative to traditional transition metal catalysts. researchgate.netrsc.orgrsc.org
Industrial Relevance and Scalability of Phenylmagnesium Chloride Chemistry
The chemistry of phenylmagnesium chloride is not confined to laboratory-scale synthesis; it holds significant industrial relevance due to its cost-effectiveness and the scalability of its reactions. guidechem.com Phenylmagnesium chloride is often preferred over the corresponding bromide for large-scale production due to the lower cost and greater availability of chlorobenzene (B131634) compared to bromobenzene. guidechem.com
Industrial processes for the preparation of phenylmagnesium chloride have been optimized to ensure safety and efficiency. While etheral solvents like tetrahydrofuran (B95107) (THF) are commonly used, their high cost and flammability present challenges on an industrial scale. guidechem.com To mitigate this, methods using mixed solvent systems, such as toluene (B28343) and THF, have been developed. guidechem.com Continuous production processes have also been designed to improve throughput and safety. guidechem.com
The robust nature of Grignard reactions involving phenylmagnesium chloride allows for their implementation in the large-scale manufacturing of chemical intermediates for various sectors, including pharmaceuticals, agrochemicals, and materials science. chempoint.com Its use as a Grignard reagent is crucial in the production of a wide array of compounds, including hydrocarbons, alcohols, ketones, and organic acids. nih.gov
The table below highlights some industrial aspects of phenylmagnesium chloride.
| Feature | Description | Industrial Significance |
| Starting Material | Chlorobenzene | More cost-effective and readily available than bromobenzene. guidechem.com |
| Solvent Systems | Tetrahydrofuran (THF), Toluene/THF mixtures | Mixed solvent systems are used to balance reactivity, cost, and safety. guidechem.com |
| Production Scale | Laboratory to Multi-ton | Reactions are scalable for large-scale industrial manufacturing. guidechem.com |
| Applications | Chemical Intermediate Manufacturing | Used in the synthesis of pharmaceuticals, coatings, and organometallic compounds. chempoint.com |
Challenges and Future Directions in Phenylmagnesium Chloride Research
Continuing Efforts in Unraveling Elusive Reaction Mechanisms
The reactivity of phenylmagnesium chloride in solution is notoriously complex. It is not a single species but exists as an equilibrium mixture of multiple compounds, famously described by the Schlenk equilibrium. This equilibrium involves the monomeric phenylmagnesium chloride (PhMgCl), the dimeric species (Ph₂Mg and MgCl₂), and various solvated forms. The exact composition of this mixture is highly dependent on the solvent, concentration, and temperature, which in turn influences the reagent's reactivity and the outcome of a reaction.
Researchers are actively working to untangle these complexities. Key challenges include:
Characterizing Reactive Intermediates: Identifying the specific species that is the true nucleophile in a given reaction—whether it's the monomer, a dimer, or an aggregate—remains a significant hurdle. These species are often transient and difficult to observe directly.
Solvent Effects: The coordinating solvent, typically an ether like tetrahydrofuran (B95107) (THF), is not merely a medium but an active ligand that stabilizes the magnesium center. acs.org Understanding precisely how solvent molecules participate in the reaction mechanism is crucial for controlling reactivity. acs.org
Polar vs. Radical Pathways: While the Grignard reaction is often depicted as a polar, nucleophilic addition, evidence suggests that single-electron transfer (SET) mechanisms, leading to radical intermediates, can also operate, sometimes concurrently. acs.orgdtu.dk Distinguishing between these pathways is essential for predicting and controlling selectivity and side reactions. acs.org
Modern spectroscopic techniques, such as advanced nuclear magnetic resonance (NMR) methods, alongside crystallographic studies of isolated Grignard reagent complexes, are providing unprecedented insight into the structures present in solution.
Development of Sustainable and Environmentally Benign Synthetic Protocols
The traditional synthesis of phenylmagnesium chloride relies on volatile and flammable ether solvents like diethyl ether or THF. guidechem.com Growing emphasis on green chemistry is driving the development of more sustainable methods.
Key areas of research include:
Alternative Solvents: Researchers are exploring greener solvents that are less hazardous, have a better environmental footprint, and are derived from renewable resources. Ethers like 2-methyltetrahydrofuran (2-MeTHF), which can be produced from biomass, and cyclopentyl methyl ether (CPME) are promising alternatives due to their higher boiling points and lower water miscibility, which can simplify processes and reduce solvent loss.
Solvent-Free or Reduced-Solvent Conditions: Investigations into mechanochemical methods, such as ball milling, or the use of hydrocarbon solvents with minimal amounts of a coordinating agent, aim to drastically reduce the reliance on traditional ethers. researchgate.net Kinetic studies have shown that the formation of phenylmagnesium chloride can proceed in toluene (B28343) with only catalytic amounts of an ether, which acts to activate the magnesium surface and solvate the resulting Grignard reagent. researchgate.net
| Solvent | Boiling Point (°C) | Source | Key Environmental/Safety Benefits |
|---|---|---|---|
| Tetrahydrofuran (THF) | 66 | Petrochemical | Standard, well-understood properties. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Renewable (e.g., levulinic acid) | Higher boiling point, lower water solubility, renewable source. |
| Cyclopentyl methyl ether (CPME) | 106 | Petrochemical | High boiling point, narrow explosion range, peroxide formation is slow. |
Advancements in Process Control and Safety for Industrial-Scale Applications
The synthesis of phenylmagnesium chloride is highly exothermic, posing significant safety risks during large-scale industrial production. guidechem.com A primary challenge is managing the heat generated to prevent thermal runaway, which could lead to dangerous pressure buildup and solvent boiling.
Modern engineering solutions are being implemented to mitigate these risks:
Continuous Flow Reactors: Moving from traditional batch reactors to continuous flow systems offers superior heat transfer due to a high surface-area-to-volume ratio. This allows for precise temperature control and minimizes the volume of reactive material present at any given moment, significantly enhancing safety.
Process Analytical Technology (PAT): The implementation of in-situ monitoring tools, such as infrared (IR) spectroscopy, allows for real-time tracking of reagent concentration and reaction progress. This data enables tighter control over reaction parameters, ensuring both safety and product consistency.
Improved Dosing and Initiation: Controlling the initiation of the Grignard reaction is critical. guidechem.com Advanced, automated dosing systems allow for the slow, controlled addition of chlorobenzene (B131634) to the magnesium turnings, ensuring the reaction rate remains manageable and heat can be effectively dissipated. guidechem.comwipo.int
| Challenge | Traditional Approach (Batch) | Modern Approach (Flow/PAT) |
|---|---|---|
| Heat Management | Jacket cooling, large thermal mass | High surface area, rapid heat exchange |
| Reaction Control | Manual sampling and offline analysis | Real-time monitoring (e.g., IR, calorimetry) |
| Safety | Risk of thermal runaway with large volumes | Minimized reactor volume, stable steady-state operation |
| Scalability | Difficult and risky to scale up | Scalable by extending operation time ("scaling out") |
Exploration of Novel Catalytic Systems for Enhanced Grignard Reactivity and Selectivity
While highly reactive, phenylmagnesium chloride can sometimes lead to side reactions or fail to react with less reactive substrates. Transition-metal catalysis has emerged as a powerful tool to modulate and enhance the reactivity of Grignard reagents in cross-coupling reactions.
Iron, being inexpensive and abundant, has become a catalyst of significant interest. researchgate.net Iron-catalyzed cross-coupling reactions allow for the formation of C-C bonds between phenylmagnesium chloride and various organic halides under mild conditions. researchgate.netacs.org Other metals like nickel, palladium, and cobalt have also been used to catalyze specific transformations, expanding the synthetic utility of phenylmagnesium chloride. acs.orgsigmaaldrich.com
Current research focuses on:
Developing Ligandless or Simple Salt Catalysts: Moving away from complex and expensive phosphine ligands towards simple, cheap iron salts (e.g., FeCl₃) makes these processes more economically viable and sustainable. researchgate.net
Improving Functional Group Tolerance: A major challenge is to develop catalytic systems that are tolerant of sensitive functional groups in the reaction substrates. This avoids the need for protecting group chemistry, making syntheses more efficient.
Expanding Substrate Scope: Catalysis enables reactions with previously challenging substrates, such as unactivated or sterically hindered aryl chlorides and alkyl halides. researchgate.net
| Catalyst Type | Typical Substrates | Key Advantage |
|---|---|---|
| Iron (e.g., FeCl₃) | Alkyl halides, Aryl halides | Low cost, low toxicity, high reactivity. researchgate.net |
| Nickel (e.g., NiCl₂(dppp)) | Aryl chlorides, vinyl halides | High efficiency for coupling with sp²-hybridized carbons. |
| Palladium (e.g., Pd(PPh₃)₄) | Aryl bromides, iodides | Broad substrate scope and functional group tolerance. |
| Cobalt (e.g., CoCl₂) | Aryl halides, alkyl halides | Promotes unique coupling pathways. acs.org |
Integration of Advanced Computational and Data-Driven Methodologies in Organomagnesium Research
The complexity that makes Grignard reaction mechanisms difficult to study experimentally also makes them an ideal subject for computational chemistry. nih.gov Modern computational tools are providing deep insights that were previously inaccessible.
Density Functional Theory (DFT): DFT calculations are used to model the structures of different species in the Schlenk equilibrium, calculate their relative energies, and map out the energy profiles of reaction pathways. nih.gov This helps researchers understand why certain products are formed and predict the effects of changing solvents or substrates.
Molecular Dynamics (MD): Ab initio MD simulations can model the dynamic behavior of the Grignard reagent in solution, providing a more realistic picture of the solvated species and their interactions over time. nih.gov
Data-Driven Approaches: The field is beginning to embrace machine learning and data-driven methods. nih.govnih.gov By analyzing large datasets from past experiments, machine learning algorithms can identify patterns and predict the optimal reaction conditions (e.g., solvent, temperature, catalyst) for a desired outcome, accelerating the discovery of new reactions and processes. southampton.ac.ukacs.org
Rational Design of New Reagents Based on Mechanistic Understanding
A deeper, more fundamental understanding of reaction mechanisms, aided by computational and experimental advances, is paving the way for the rational design of new and improved organomagnesium reagents. Instead of relying on trial-and-error, chemists can now use mechanistic insights to create reagents tailored for specific purposes.
Future developments may include:
Additives to Control Reactivity: The addition of salts (e.g., lithium chloride) or other additives can shift the Schlenk equilibrium or break up aggregates, leading to more reactive or more selective reagents. For example, some studies have shown that quaternary ammonium salts can enhance the efficiency of nucleophilic addition by favoring certain reagent structures. organic-chemistry.orgsemanticscholar.org
Modified Grignard Reagents: By slightly altering the structure of the Grignard reagent itself or the solvent system, it is possible to fine-tune its steric and electronic properties. This can lead to reagents that provide higher yields or better stereoselectivity in challenging reactions.
"Turbo" Grignard Reagents: The use of additives that deprotonate the substrate or interact with the Grignard reagent can lead to highly activated "ate" complexes with significantly enhanced reactivity.
This synergy between mechanistic investigation and synthetic application promises to keep phenylmagnesium chloride and its derivatives at the forefront of chemical synthesis for years to come.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
